Bromhidrato de dextrometorfano monohidratado

Descripción general

Descripción

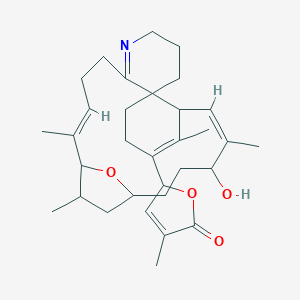

El dextromethorphan hidrobromuro monohidratado es un derivado

sintético de la morfinana y se usa comúnmente como antitusivo. Es un

ingrediente activo en muchos medicamentos de venta libre para el

resfriado y la tos. Este compuesto es conocido

por su capacidad para suprimir el reflejo de la tos al actuar sobre el

sistema nervioso central sin causar sedación o adicción

significativas

.

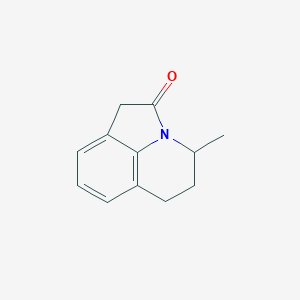

2. Métodos de

Preparación

Rutas sintéticas y condiciones de

reacción: La síntesis de dextromethorphan hidrobromuro

monohidratado implica varios pasos. Un método común incluye la reducción de

isoquinolina octa-hidruro usando borohidruro de potasio, seguido de

ciclización con tricloruro de aluminio para obtener

dextromethorphan

. Las condiciones de reacción son moderadas, lo que

lo hace adecuado para la producción industrial.

Métodos

de producción industrial: En entornos industriales, la

producción de dextromethorphan hidrobromuro monohidratado

generalmente involucra los siguientes pasos:

Reducción:

La isoquinolina octa-hidruro se reduce utilizando

borohidruro de potasio.

Ciclización: El

producto reducido se cicliza utilizando tricloruro de aluminio.

Purificación: El

producto final se purifica para lograr una alta pureza quiral y

rendimiento.

3. Análisis de

Reacciones Químicas

Tipos de reacciones: El

dextromethorphan hidrobromuro monohidratado experimenta varias

reacciones químicas, que incluyen:

Oxidación:

Puede oxidarse para formar dextrorphan, un metabolito activo.

Reducción: El compuesto se puede reducir para

formar otros derivados.

Sustitución: Puede sufrir reacciones de sustitución para

formar diferentes análogos.

Reactivos y

condiciones comunes:

Oxidación: Los

agentes oxidantes comunes incluyen permanganato de potasio y

peróxido de hidrógeno.

Reducción: Se

utilizan agentes reductores como borohidruro de sodio y

hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes y otros electrófilos

se usan comúnmente.

Productos principales:

Dextrorphan: Formado a través de la

oxidación.

Varios análogos: Formado a través de reacciones de

sustitución.

4. Aplicaciones de

Investigación Científica

El dextromethorphan

hidrobromuro monohidratado tiene una amplia gama de aplicaciones en

la investigación científica:

5. Mecanismo de

Acción

El dextromethorphan hidrobromuro monohidratado actúa

principalmente como un antagonista en los receptores N-metil-D-

aspartato (NMDA), que están involucrados en la modulación del dolor

y los reflejos de la tos. También interactúa

con los receptores sigma-1 y las vías de recaptación de serotonina,

contribuyendo a sus efectos antitusivos y potenciales

antidepresivos

. El metabolito

principal del compuesto, el dextrorphan, también juega un papel en

su actividad farmacológica al bloquear los receptores

NMDA .

Compuestos similares:

Codeína: Otro

antitusivo con actividad opioide pero mayor potencial de

adicción.

Dextrorphan: El metabolito

activo del dextromethorphan con propiedades similares de

antagonismo del receptor NMDA.

Levorphanol: Un analgésico opioide con propiedades

estructurales similares pero diferentes efectos

farmacológicos.

Singularidad: El

dextromethorphan hidrobromuro monohidratado es único debido a su

mínima interacción con los receptores opioides, lo que lo convierte

en una alternativa más segura para la supresión de la tos sin el

riesgo de adicción significativa. Su

capacidad para actuar sobre múltiples objetivos moleculares,

incluidos los receptores NMDA y sigma-1, también lo distingue de

otros compuestos similares

.

Mecanismo De Acción

Target of Action

Dextromethorphan hydrobromide monohydrate primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . It is an NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Mode of Action

Dextromethorphan hydrobromide monohydrate interacts with its targets by binding to the NMDA receptors, thereby inhibiting the excitatory neurotransmitter glutamate . This interaction results in the suppression of the cough reflex, as it decreases the sensitivity of cough receptors and interrupts cough impulse transmission by depressing the medullary cough center .

Biochemical Pathways

The primary biochemical pathway affected by Dextromethorphan hydrobromide monohydrate is the glutamatergic signaling pathway. By acting as an antagonist at NMDA receptors, it inhibits the action of glutamate, the body’s primary excitatory neurotransmitter . This results in a decrease in excitatory signaling, which can help to suppress the cough reflex .

Pharmacokinetics

Dextromethorphan hydrobromide monohydrate is rapidly absorbed from the gastrointestinal tract and converted into the active metabolite dextrorphan in the liver by the cytochrome P450 enzyme CYP2D6 . The bioavailability of Dextromethorphan is reported to be around 11% . The elimination half-life of Dextromethorphan varies between individuals, ranging from 2-4 hours in extensive metabolizers to up to 24 hours in poor metabolizers . The drug is primarily excreted via the kidneys .

Result of Action

The molecular effect of Dextromethorphan hydrobromide monohydrate’s action is the inhibition of NMDA receptor activity, which leads to a decrease in excitatory neurotransmission . On a cellular level, this results in the suppression of the cough reflex, providing relief from dry cough .

Action Environment

The action, efficacy, and stability of Dextromethorphan hydrobromide monohydrate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, the drug’s metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup, particularly the presence of the CYP2D6 enzyme which is responsible for metabolizing the drug . Furthermore, the drug’s action can be influenced by interactions with other drugs .

Aplicaciones Científicas De Investigación

Dextromethorphan hydrobromide monohydrate has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

Dextromethorphan Hydrobromide Monohydrate binds to and inhibits NMDA (IC 50 = 0.55 μM) and nicotinic receptors (IC 50 s = 0.7- 3.9 μM) and blocks receptor-gated and voltage-gated calcium channels (IC 50 = 60 μM) and voltage-gated sodium channels (IC 50 = 78 μM) . It is an allosteric antagonist at N-methyl D-aspartate (NMDA)-controlled ion channels and antagonist at voltage-dependent channels .

Cellular Effects

Dextromethorphan Hydrobromide Monohydrate affects the signals in the brain that trigger cough reflex . It is used to treat a cough and is available over-the-counter alone and is also present in many over-the-counter and prescription combination medications .

Molecular Mechanism

Dextromethorphan Hydrobromide Monohydrate exerts its effects through several mechanisms. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . Dextromethorphan and its major metabolite, dextrorphan, also block the NMDA receptor at high doses .

Temporal Effects in Laboratory Settings

It is known that “extended release” means the drug is released into your body slowly over a long period of time .

Metabolic Pathways

Dextromethorphan Hydrobromide Monohydrate is metabolized in the liver by enzymes, majorly CYP2D6, and minorly CYP3A4, and CYP3A5 . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .

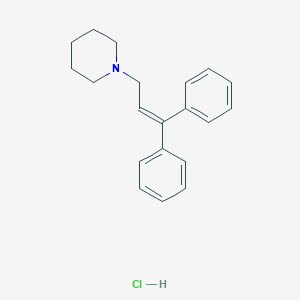

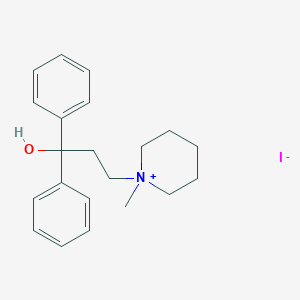

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dextromethorphan hydrobromide monohydrate involves several steps. One common method includes the reduction of isoquinoline octa-hydride using potassium borohydride, followed by cyclization with aluminum trichloride to obtain dextromethorphan . The reaction conditions are moderate, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, the production of dextromethorphan hydrobromide monohydrate typically involves the following steps:

Reduction: Isoquinoline octa-hydride is reduced using potassium borohydride.

Cyclization: The reduced product is cyclized using aluminum trichloride.

Purification: The final product is purified to achieve high chiral purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Dextromethorphan hydrobromide monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dextrorphan, an active metabolite.

Reduction: The compound can be reduced to form other derivatives.

Substitution: It can undergo substitution reactions to form different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and other electrophiles are commonly used.

Major Products:

Dextrorphan: Formed through oxidation.

Various analogs: Formed through substitution reactions.

Comparación Con Compuestos Similares

Codeine: Another cough suppressant with opioid activity but higher addiction potential.

Dextrorphan: The active metabolite of dextromethorphan with similar NMDA receptor antagonist properties.

Levorphanol: An opioid analgesic with similar structural properties but different pharmacological effects.

Uniqueness: Dextromethorphan hydrobromide monohydrate is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression without the risk of significant addiction. Its ability to act on multiple molecular targets, including NMDA and sigma-1 receptors, also distinguishes it from other similar compounds .

Propiedades

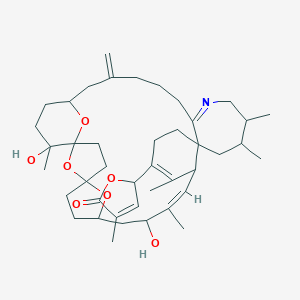

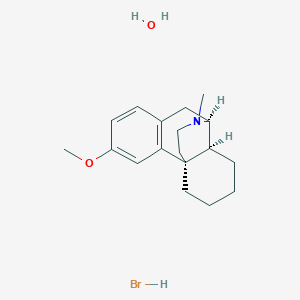

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTADZBLEUMJRG-IKNOHUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045569 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6700-34-1 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

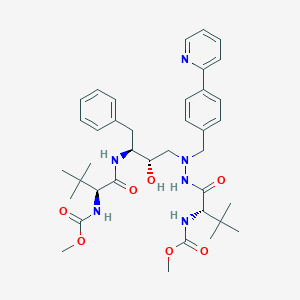

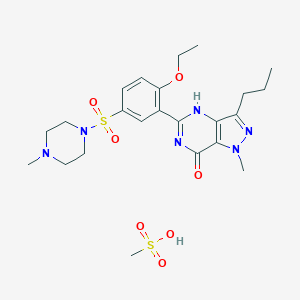

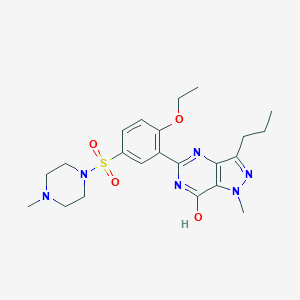

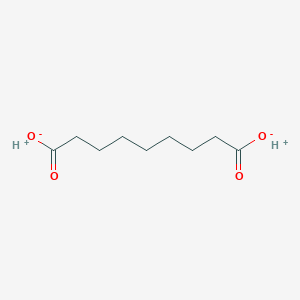

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.